molecular formula C11H14BrNO B15255205 [3-(2-Bromophenyl)pyrrolidin-3-yl]methanol

[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B15255205
M. Wt: 256.14 g/mol
InChI Key: AWTZGSPPTLZDFQ-UHFFFAOYSA-N
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Description

[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C11H14BrNO It features a pyrrolidine ring substituted with a bromophenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Bromophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the desired alcohol. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Phenyl-substituted pyrrolidines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural features.

    Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of [3-(2-Bromophenyl)pyrrolidin-3-yl]methanol is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can enhance selectivity and potency through stereoelectronic effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
  • [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
  • [3-(2-Methylphenyl)pyrrolidin-3-yl]methanol

Uniqueness

[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance binding affinity to certain targets. Additionally, the compound’s structural features allow for diverse chemical modifications, making it a versatile scaffold for drug discovery and development.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

[3-(2-bromophenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H14BrNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2

InChI Key

AWTZGSPPTLZDFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CO)C2=CC=CC=C2Br

Origin of Product

United States

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